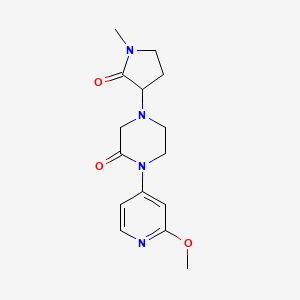
1-(2-Methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-Methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one acts by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, cognition, and behavior. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress response.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin in the brain, leading to an improvement in mood, cognition, and behavior. It has also been found to reduce anxiety and stress response, which are common symptoms of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one has several advantages for lab experiments, such as its high selectivity for the serotonin transporter and 5-HT1A receptor, which makes it a useful tool for studying the role of these targets in various diseases. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one, such as its potential use in combination with other drugs for the treatment of various psychiatric disorders. Further studies are also needed to investigate its long-term safety and efficacy in humans, as well as its potential use in other diseases such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and several future directions for its research have been identified. Further studies are needed to fully understand its therapeutic potential and to develop safe and effective treatments for various diseases.
Métodos De Síntesis
1-(2-Methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one can be synthesized using a multi-step process that involves the condensation of 2-methoxypyridine-4-carbaldehyde with 1-methyl-2-oxo-1,2,3,4-tetrahydro-pyridine-3-carboxylic acid methyl ester, followed by the cyclization of the resulting intermediate with piperazine-2,5-dione.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor, which are both important targets for the treatment of these disorders.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(1-methyl-2-oxopyrrolidin-3-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-6-4-12(15(17)21)18-7-8-19(14(20)10-18)11-3-5-16-13(9-11)22-2/h3,5,9,12H,4,6-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUCVZNITWBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)

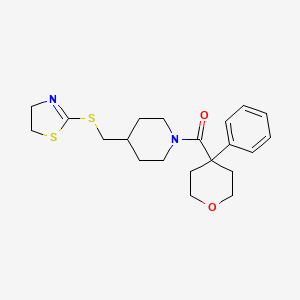
![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)
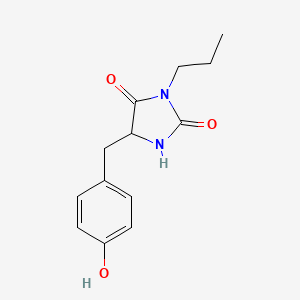
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
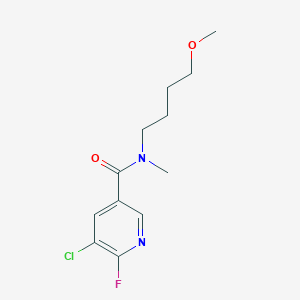
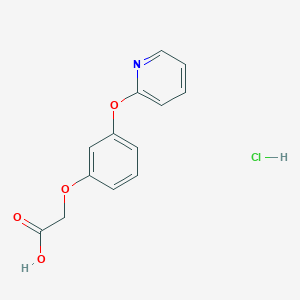
![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)
![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)

![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)